3-(naphthalen-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(naphthalen-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a pyridine ring, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method is the condensation reaction between naphthalene-1-carbaldehyde and pyridine-4-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(naphthalen-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in structure but with different functional groups.
3-(naphthalen-1-yl)propan-1-ol: Shares the naphthalene ring but differs in the rest of the structure.
Uniqueness
What sets 3-(naphthalen-1-yl)-N’-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide apart is its combination of the naphthalene, pyridine, and pyrazole rings, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15N5O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H15N5O/c26-20(25-22-13-14-8-10-21-11-9-14)19-12-18(23-24-19)17-7-3-5-15-4-1-2-6-16(15)17/h1-13H,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
RKBPGWYCCZRFJV-LPYMAVHISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=NC=C4 |
Origin of Product |
United States |
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